Methyl methanesulfinate can be synthesized from various precursors, including methanesulfonyl chloride. While it is not produced commercially in large quantities, it has been utilized in research settings and is available through chemical suppliers for laboratory use . The compound's classification as a genotoxic agent highlights its potential risks, as it can induce DNA damage .
The synthesis of methyl methanesulfinate typically involves the reaction of methanesulfonyl chloride with methanol. This reaction can be catalyzed by bases or performed under acidic conditions to facilitate the nucleophilic attack by the alcohol on the sulfonyl chloride.
General Reaction Scheme:
Other methods include oxidation processes involving sulfides or sulfoxides, which can also yield methyl methanesulfinate through various synthetic routes .
Methyl methanesulfinate has a distinct molecular structure characterized by its sulfonate group. The molecular geometry around the sulfur atom exhibits tetrahedral coordination due to the presence of four substituents: one methyl group, one methoxy group, and two oxygen atoms involved in bonding.
Methyl methanesulfinate participates in various chemical reactions due to its electrophilic nature. It can act as an alkylating agent, introducing methylsulfonyl groups into organic molecules.
These reactions highlight its utility in synthesizing diverse organosulfur compounds used in pharmaceuticals and agrochemicals .
The mechanism of action for methyl methanesulfinate primarily involves its role as an alkylating agent. It interacts with nucleophilic sites on DNA, leading to the formation of covalent bonds that can result in DNA strand breaks or mutations.
Methyl methanesulfinate exhibits several notable physical and chemical properties:
Methyl methanesulfinate finds applications primarily in research and industrial settings:
Methyl methanesulfonate (MMS) induces site-specific DNA alkylation by transferring methyl groups (-CH₃) predominantly to nitrogen atoms in purine bases. The primary targets include the N7 position of guanine (70-80% of total adducts) and the N3 position of adenine (10-20%), with minor adducts at O⁶-guanine and N3-cytosine [1] [5] [9]. This preference stems from the nucleophilicity gradient of DNA atoms and MMS's SN2 reaction mechanism, which favors attack by highly nucleophilic sites. The resulting methylated adducts include:
Quantitative LC-MS/MS analyses reveal that background methylation levels in untreated mammalian cells average ~1,400 7-mG adducts per 10⁹ nucleotides. MMS exposure linearly increases adduct burden (e.g., 50 μM MMS induces +500 7-mG adducts/10⁹ nucleotides) [9]. The structural consequences include DNA helix distortion, reduced melting temperature (hyperchromicity ≥35% at 0.696 mM MMS), and ethidium bromide binding alterations, indicating compromised structural integrity [1].
Table 1: MMS-Induced DNA Adduct Profiles
Adduct Type | Relative Frequency (%) | Biological Consequence | Repair Pathway |
---|---|---|---|
N7-methylguanine | 70-80% | Depurination → AP sites → Mutagenesis | BER (Mag1/MPG) |
N3-methyladenine | 10-20% | Replication blockade → Cytotoxicity | BER (MPG, AlkA) |
O⁶-methylguanine | <1% | Direct mispairing → G:C→A:T mutations | MGMT, BER |
N3-methylcytosine | <5% | Base mispairing | BER, AlkB homologs |
MMS-induced alkylation adducts directly impede replication fork (RF) progression through polymerase-blocking lesions. Single-molecule DNA combing analyses in Schizosaccharomyces pombe demonstrate that MMS causes dose-dependent fork slowing (≥40% velocity reduction at 0.05% MMS) rather than complete stalling. This contrasts with hydroxyurea-induced dNTP depletion, which triggers immediate fork arrest [3] [6]. The distinction arises because:
RF stability during MMS stress depends on the fork protection complex (FPC) – comprising Timeless (Tim1), Tipin, Claspin, and And1 proteins. The FPC acts as a "molecular glue" preventing uncoupling of helicase-polymerase activities (Fig. 1B). When FPC is disrupted:
Checkpoint kinases (ATR/Chk1) regulate origin firing but do not modulate fork speed under MMS treatment. Instead, they facilitate lesion bypass by translesion synthesis polymerases. Fork restart requires RAD18-mediated PCNA ubiquitination and Polη recruitment [3].
Table 2: Replication Fork Responses to Different Genotoxins
Genotoxin | Primary Lesion | Fork Dynamics | Checkpoint Role | Collapse Frequency |
---|---|---|---|---|
MMS | N3-mA, AP sites | Slowing without stalling | Origin inhibition only | Low (≤10%) |
Hydroxyurea | dNTP depletion | Complete stalling | Origin inhibition + fork stabilization | Moderate (15-20%) |
Bleomycin | DSBs | Stalling at break sites | Full activation | High (≥30%) |
Contrary to historical classification as an "ionizing radiation mimetic," MMS does not directly induce double-strand breaks (DSBs) in vivo. Homologous recombination (HR) mutants (e.g., rad52Δ, XRCC3-/-) exhibit extreme MMS hypersensitivity (500-fold sensitivity increase) due to replication-associated DSBs from unresolved fork collapses, not direct DSB induction [8]. Key evidence includes:
HR's primary role is restarting collapsed forks rather than repairing direct breaks. In yeast, MMS22 mutants (HR fork restart-specific) are MMS-sensitive but radiation-resistant, while RAD54 mutants (general HR) are sensitive to both [8]. Mammalian HR-deficient cells (e.g., XRCC3-/- hamster cells) accumulate chromatid breaks post-MMS only after replication, confirming replication-derived DSBs [8].
The base excision repair (BER) pathway is the primary defense against MMS-induced alkylation damage. BER efficiency directly determines cellular survival, as shown by 500-fold MMS hypersensitivity in mag1Δ yeast (lacking primary alkylbase glycosylase) compared to wild-type [7]. Key mechanistic features include:
Notably, S. cerevisiae lacks AlkB homologs, making Mag1 the sole defense against certain adducts. This explains yeast's extreme MMS sensitivity versus mammals with functional AlkB (e.g., FTO, ALKBH5) [7].
Table 3: BER Component Roles in MMS Response
BER Component | Function | MMS Sensitivity (Loss-of-Function) | Key Interactions |
---|---|---|---|
Mag1 (MPG in mammals) | Base excision | 500-fold increase (yeast) | Substrate competition with Tpa1 |
Apn1 (APE1) | AP site cleavage | 100-fold increase | Required for XRCC1 recruitment |
Polβ | Gap synthesis | 8-fold increase (mammals) | Upregulated by oxidative stress |
XRCC1 | Scaffold for ligation | 20-fold increase | Synthetic lethality with HR defects |
MMS-induced heat-labile sites (HLS) are alkylated bases (primarily N7-mG and N3-mA) that undergo rapid depurination at elevated temperatures (≥50°C), generating abasic sites subsequently cleaved to DSBs during experimental processing. This causes artifactual DSB signals in pulsed-field gel electrophoresis (PFGE) and comet assays [8] [9]. Critical considerations include:
To mitigate artifacts:
The predominance of HLS explains paradoxical observations where MMS "induces DSBs" in PFGE yet shows no γH2AX foci (a DSB marker) in cells [8].
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